molecular formula C12H12N2S B12317573 2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine

2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine

Cat. No.: B12317573
M. Wt: 216.30 g/mol
InChI Key: LZNOHTHSLCXQRI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine typically involves the reaction of cyclopropylamine with 4-phenyl-1,3-thiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring . The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine

InChI

InChI=1S/C12H12N2S/c13-11-10(8-4-2-1-3-5-8)14-12(15-11)9-6-7-9/h1-5,9H,6-7,13H2

InChI Key

LZNOHTHSLCXQRI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

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